molecular formula C24H32O3 B601944 (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one CAS No. 863329-71-9

(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one

Cat. No. B601944
M. Wt: 368.52
InChI Key:
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Description

5’-Hydroxy Drospirenone is an impurity of Drospirenone.

Scientific Research Applications

Application in Pharmaceutical Analysis

Specific Scientific Field

The specific scientific field is Pharmaceutical Analysis .

Comprehensive and Detailed Summary of the Application

Drospirenone Impurity (Drospirenone Lactol) is used in the quantification of Drospirenone- and Ethinyl Estradiol-related impurities in a combined pharmaceutical dosage form . The research aims to identify and quantify all impurities present in the drug formulations .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers developed and validated a simple, specific, accurate, precise, and stability-indicating reverse-phase (RP)-HPLC method for quantification of Drospirenone (DRSP), Ethinyl Estradiol (EE), and their impurities in accordance with International Conference on Harmonisation (ICH) guidelines . The separation was achieved using an Agilent Zorbax SB C18 column (4.6mm × 250mm, 5µm) with a detection wavelength of 215nm and mobile phases A (100% acetonitrile) and B (acetonitrile–water, 1 + 3, v/v) at a flow rate of 1.3mL/min and a column temperature of 40°C .

Thorough Summary of the Results or Outcomes Obtained

The recovery study of each impurity was conducted in the range of 24 to 72µg/mL for DRSP-related impurities and 0.2 to 0.6µg/mL for EE-related impurities with respect to the specification limit . A linearity study was conducted over a range of 1.5 to 90µg/mL for DRSP and DRSP-related impurities, and 0.125 to 0.75µg/mL for EE-related impurities . A Quality by Design (QbD) study demonstrated the method’s robustness .

Application in Analytical Method Development

Specific Scientific Field

The specific scientific field is Analytical Chemistry .

Comprehensive and Detailed Summary of the Application

Drospirenone Lactol Impurity can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Drospirenone .

Detailed Description of the Methods of Application or Experimental Procedures

The methods of application involve using Drospirenone Lactol Impurity as a reference standard in the development and validation of analytical methods for the quantification of Drospirenone and its impurities in pharmaceutical formulations .

Thorough Summary of the Results or Outcomes Obtained

The use of Drospirenone Lactol Impurity in analytical method development helps ensure the accuracy, precision, and reliability of the analytical methods used in the quality control of Drospirenone-containing pharmaceutical products .

Application in Hypertension Treatment for Postmenopausal Women

Specific Scientific Field

The specific scientific field is Pharmaceutical Medicine .

Comprehensive and Detailed Summary of the Application

Drospirenone is used in the treatment of hypertension in postmenopausal women . It is the first synthetic progestogen with antialdosterone activity similar to natural progesterone .

Detailed Description of the Methods of Application or Experimental Procedures

Drospirenone counteracts the salt- and water-retaining effects of estrogen and causes natriuresis, which leads to a reduction in blood pressure . The lowest effective dose of drospirenone for reduction in blood pressure is 2mg, a dose that is also protective of the uterus in women treated with estrogen therapy .

properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5'-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18-21,26H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHJDAVVZBEUJC-FLBZTRTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857760
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drospirenone Impurity (Drospirenone Lactol)

CAS RN

863329-71-9
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 2
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 3
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 4
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 5
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Reactant of Route 6
(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one

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